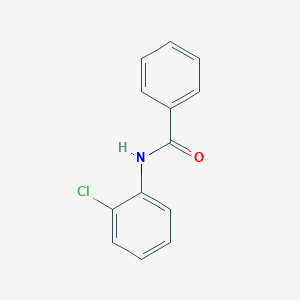
2-Benzylprop-2-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylprop-2-enylbenzene: is an organic compound with the molecular formula C16H14 It is a derivative of ethene where two benzyl groups are attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzylprop-2-enylbenzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium ethoxide in ethanol, followed by the addition of acetylene . The reaction proceeds under reflux conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using Grignard reagents . For example, phenylmagnesium bromide reacts with benzyl chloride to form the desired product. This method is favored due to its high yield and relatively simple reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylprop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like to form benzaldehyde and benzoic acid.
Reduction: Catalytic hydrogenation can reduce this compound to 1,1-dibenzylethane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,1-Dibenzylethane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Benzylprop-2-enylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Mecanismo De Acción
The mechanism of action of 2-Benzylprop-2-enylbenzene involves its ability to participate in various chemical reactions due to the presence of the benzyl groups. These groups can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.
Comparación Con Compuestos Similares
Dibenzyl ether: Similar in structure but contains an oxygen atom between the benzyl groups.
Trans-1,2-Dibenzoylethylene: Contains a double bond between two benzoyl groups.
Uniqueness: 2-Benzylprop-2-enylbenzene is unique due to the presence of two benzyl groups attached to the same carbon atom, which imparts distinct chemical properties compared to its analogs. This structure allows for unique reactivity patterns, making it valuable in various synthetic applications .
Propiedades
Número CAS |
14213-80-0 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
Clave InChI |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)

![Benzo[G]chrysene](/img/structure/B86070.png)



